molecular formula C21H21NO4S B2582797 (E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706496-19-6

(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2582797
CAS RN: 1706496-19-6
M. Wt: 383.46
InChI Key: FSGPQEVTGBSRSM-SDNWHVSQSA-N
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Description

“(E)-1’-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic compound. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spiro compound where two rings share a single atom. The compound also contains a sulfonyl group attached to a 4-methylstyryl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[isobenzofuran-1,3’-piperidin] core and the attachment of the sulfonyl and 4-methylstyryl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound would also contain a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The sulfonyl group could potentially undergo a variety of reactions, including substitution and elimination reactions .

Scientific Research Applications

Sigma Ligands and Their Affinity

Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been synthesized and evaluated as sigma ligands. These compounds demonstrate significant affinity and selectivity for sigma binding sites, with specific structural factors influencing this affinity and selectivity. The substitution patterns and the size of N-substituents play a crucial role in determining their affinity for sigma 1 and sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential utility in CNS-related applications. The structural modifications in these compounds significantly impact their CNS activity, with certain substituents enhancing their effectiveness (Bauer et al., 1976).

Antihypertensive and Diuretic Properties

N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] exhibit notable antihypertensive and diuretic activities. These properties have been found to be species-specific, particularly evident in rats. Such findings indicate the potential use of these compounds in developing antihypertensive and diuretic medications (Klioze & Novick, 1978).

Synthesis and Evaluation for Histamine-3 Receptor Antagonism

A novel class of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues has been designed and synthesized as H(3)R antagonists. These compounds, including sulfone 27, exhibit excellent H(3)R affinities and acceptable pharmacokinetic properties, suggesting potential application in treating conditions related to histamine-3 receptor activity (Becknell et al., 2012).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to provide information on its mechanism of action. The mechanism of action would depend on the exact structure of the compound and its interactions with other molecules .

properties

IUPAC Name

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-16-7-9-17(10-8-16)11-14-27(24,25)22-13-4-12-21(15-22)19-6-3-2-5-18(19)20(23)26-21/h2-3,5-11,14H,4,12-13,15H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGPQEVTGBSRSM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(E)-2-(4-methylphenyl)ethenesulfonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

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